N-(2-chloro-4-methylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide
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Overview
Description
N-(2-chloro-4-methylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a chloro-substituted methylphenyl group, a fluorophenyl group, and an oxazole ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-methylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-methylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-chloro-4-methylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular assays.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-methylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-methylphenyl)-3-(3-fluorophenyl)-2-propenamide
- N-(3-chloro-2-methylphenyl)-3-(3-fluorophenyl)-2-propenamide
- 3-(2-chloro-3-methoxyphenyl)-N-(4-fluorophenyl)-2-propenamide
Uniqueness
N-(2-chloro-4-methylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2/c1-10-2-7-14(13(18)8-10)21-16(22)17-20-9-15(23-17)11-3-5-12(19)6-4-11/h2-9H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLPEIVDDUNGKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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